![molecular formula C19H29BClNO2 B2408935 4-Chloro-2-(N-cyclohexylaminomethyl)phenylboronic acid, pinacol ester CAS No. 2096340-23-5](/img/structure/B2408935.png)
4-Chloro-2-(N-cyclohexylaminomethyl)phenylboronic acid, pinacol ester
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Overview
Description
“4-Chloro-2-(N-cyclohexylaminomethyl)phenylboronic acid, pinacol ester” is a type of organoboron reagent. These reagents are generally used in metal-catalyzed carbon-carbon bond formation reactions like the Suzuki–Miyaura reaction . They are known for their stability, ease of preparation, and environmental benignity .
Chemical Reactions Analysis
The chemical reactions involving “4-Chloro-2-(N-cyclohexylaminomethyl)phenylboronic acid, pinacol ester” could include the Suzuki–Miyaura cross-coupling reaction . Additionally, a study reports the catalytic protodeboronation of alkyl boronic esters, which could potentially apply to this compound .Scientific Research Applications
Hydrolysis Studies
Phenylboronic pinacol esters, such as “4-Chloro-2-(N-cyclohexylaminomethyl)phenylboronic acid, pinacol ester”, have been studied for their susceptibility to hydrolysis at physiological pH . The kinetics of this hydrolysis is dependent on the substituents in the aromatic ring and the pH strongly influences the rate of the reaction .
Drug Design and Delivery
Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly suitable as boron-carriers for neutron capture therapy .
Suzuki-Miyaura Cross-Coupling Reactions
The compound is used in Suzuki-Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Asymmetric Synthesis
Organoboron compounds are of significant utility in asymmetric synthesis . They provide access to a broad array of diverse molecules with high enantioselectivity .
Phosphitylation of Alcohols and Heteroatomic Nucleophiles
The compound “N-(5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine” can be used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles . This results in the formation of useful glycosyl donors and ligands .
Derivatization for NMR Analysis
This compound can also be used as a phosphitylation reagent to derivatize lignin samples for 31 P NMR analysis .
Mechanism of Action
Target of Action
The primary target of this compound is the carbon-carbon bond formation in organic synthesis . It is used as a reagent in the Suzuki-Miyaura cross-coupling reaction , a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Mode of Action
The compound acts as an organoboron reagent in the Suzuki-Miyaura coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd-C bond with an electrophilic organic group . In the transmetalation step, the organoboron compound (like our compound) transfers the organic group from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key pathway affected by this compound . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
The rate of hydrolysis is considerably accelerated at physiological pH , which could impact the bioavailability of the compound.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This enables the synthesis of complex organic compounds, expanding the possibilities for creating new molecules in organic synthesis .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors such as pH and temperature . For instance, the rate of hydrolysis of boronic pinacol esters, like this compound, is considerably accelerated at physiological pH . Therefore, the environment in which the compound is used can significantly impact its action and stability.
Future Directions
The future directions for “4-Chloro-2-(N-cyclohexylaminomethyl)phenylboronic acid, pinacol ester” could involve further exploration of its synthesis methods and applications in various chemical reactions. Given its potential role in the Suzuki–Miyaura reaction, it could be of interest in the development of new carbon–carbon bond forming reactions .
properties
IUPAC Name |
N-[[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclohexanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BClNO2/c1-18(2)19(3,4)24-20(23-18)17-11-10-15(21)12-14(17)13-22-16-8-6-5-7-9-16/h10-12,16,22H,5-9,13H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYRNAJXYNYNAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)CNC3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(N-cyclohexylaminomethyl)phenylboronic acid, pinacol ester |
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